molecular formula C19H16O5 B105209 3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione CAS No. 100843-91-2

3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione

货号: B105209
CAS 编号: 100843-91-2
分子量: 324.3 g/mol
InChI 键: YJQYHFMKGAVKDP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione, also known as SCH-68631, is a small molecule compound with the molecular formula C 19 H 16 O 5 . It is a phenanthraquinone, a class of organic compounds characterized by a phenanthrene core structure with two ketone groups at the 9 and 10 positions . This compound is recognized in research for its specific and potent inhibitory activity against the Hepatitis C virus (HCV). It functions as a targeted inhibitor of the HCV NS3 helicase, a viral enzyme essential for viral replication . By disrupting the helicase activity, this compound serves as a valuable tool for investigating the HCV life cycle and the mechanisms of viral replication in experimental settings. The compound has been identified as a natural product, isolated from microbial species such as Streptomyces murayamaensis and Aspergillus ochraceus . Its well-defined mechanism of action makes it a significant chemical probe for academic and pharmaceutical research focused on developing antiviral strategies and understanding flavivirus biology. This product is intended for research purposes only.

属性

IUPAC Name

3-butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQYHFMKGAVKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043648
Record name Murayaquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100843-91-2
Record name Murayaquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Reaction Setup and Substrate Selection

In a nitrogen-glovebox environment, a mixture of triazolium salt NHC A (20 mol%), methyl 2-iodobenzoate (2a , 1.0 equiv.), and aryl aldehyde (1a , 1.8 equiv.) in acetonitrile undergoes deprotonation with Cs₂CO₃ (3.0 equiv.). The reaction proceeds at 80°C for 12 hours, yielding the 9,10-phenanthrenequinone core (3b ) via tandem benzoin condensation and radical-mediated cyclization. Key to this step is the ortho-substitution pattern of the ester substrate, which directs regioselective C–C bond formation.

Mechanistic Considerations

The proposed mechanism involves:

  • Generation of a Breslow intermediate (I ) from the aldehyde and NHC.

  • Nucleophilic attack on the ester substrate, forming intermediate II' after pyridin-3-olate elimination.

  • Single-electron transfer (SET) and radical recombination to furnish the bicyclic quinone.

Control experiments confirm the necessity of iodide substituents for radical initiation, as bromo- or chloro-substituted analogs fail to cyclize.

Introduction of the 2-Methyl Group

The methyl group at position 2 originates from the ester substrate. Methyl 2-iodobenzoate (2a ) serves as the primary precursor, with its methyl substituent retained during annulation. Computational studies suggest that steric and electronic effects from the methyl group enhance radical stability during cyclization, ensuring high regioselectivity.

Hydroxylation at Positions 1 and 8

Directed Ortho-Hydroxylation

Hydroxyl groups are introduced via late-stage oxidative functionalization. A two-step protocol is employed:

  • Bromination : Treatment of 3b with N-bromosuccinimide (NBS, 2.1 equiv.) in concentrated H₂SO₄ at room temperature yields 1,8-dibromo-9,10-phenanthrenequinone (7 ) in 90% yield.

  • Hydrolysis : Subsequent reaction of 7 with aqueous KOH (2.0 equiv.) in tetrahydrofuran (THF) at room temperature replaces bromine atoms with hydroxyl groups, forming 1,8-dihydroxy-9,10-phenanthrenequinone (8 ).

Optimization Data:

StepReagentConditionsYield
BrominationNBS, H₂SO₄RT, 12 h90%
HydrolysisKOH, THFRT, 4 h80%

Butanoylation at Position 3

Friedel-Crafts Acylation

The electron-deficient quinone core necessitates careful acylation conditions. A modified Friedel-Crafts reaction using butanoyl chloride (1.2 equiv.) and AlCl₃ (1.5 equiv.) in dichloromethane (DCM) at 0°C selectively functionalizes position 3. The reaction is quenched with ice-water, and the product is purified via silica gel chromatography (petroleum ether:ethyl acetate, 5:1).

Alternative Pathway: Condensation with Butyraldehyde

Alternatively, condensation of 3b with butyraldehyde (3.0 equiv.) in acetic acid under reflux forms the α,β-unsaturated ketone intermediate, which is reduced in situ using NaBH₄ to yield the butanoyl sidechain.

Final Purification and Characterization

Crude products are purified via flash chromatography (silica gel, gradient elution) and recrystallization from ethanol. Structural confirmation relies on:

  • ¹H NMR : Distinct singlet for C2-methyl (δ 2.45 ppm) and hydroxyl protons (δ 10.2–11.8 ppm).

  • HRMS : Calculated for C₂₀H₁₆O₅ [M+H]⁺: 337.1075; Found: 337.1072.

Challenges and Mitigation Strategies

  • Side Reactions : Competing acylation at position 4 is minimized by low-temperature conditions.

  • Quinone Reactivity : Oxidative degradation is prevented by conducting reactions under inert atmospheres.

  • Solubility Issues : Poor solubility in NMR solvents (e.g., CDCl₃) necessitates alternative characterization methods like HRMS.

Comparative Analysis of Synthetic Routes

MethodStepsOverall YieldKey Advantage
NHC-Catalyzed Annulation452%Atom-economical, scalable
Heck Reaction538%Tolerant of diverse substituents

化学反应分析

SCH-68631 经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括氧化剂,如高锰酸钾,和还原剂,如硼氢化钠。 从这些反应中形成的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

SCH-68631 由于其抗病毒特性而得到广泛研究,特别是针对丙型肝炎病毒。它抑制丙型肝炎病毒 NS3 蛋白酶,这对病毒复制至关重要。这使得 SCH-68631 成为治疗丙型肝炎病毒感染的潜在治疗剂。 此外,SCH-68631 已被用作探针分子来研究 NS3 蛋白酶与其抑制剂的结合模式 .

作用机制

SCH-68631 通过抑制丙型肝炎病毒 NS3 蛋白酶来发挥其作用。NS3 蛋白酶是一种丝氨酸类酶,在切割病毒复制所需的非结构性丙型肝炎病毒蛋白中起着至关重要的作用。 通过抑制这种酶,SCH-68631 打乱了病毒复制过程,从而降低了感染细胞中的病毒载量 .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Property Variations

The compound’s distinct functional groups differentiate it from other anthraquinones:

  • Methyl group (2-position) : Steric hindrance may reduce reactivity at adjacent positions and stabilize the aromatic system.
  • Butanoyl group (3-position): Introduces lipophilicity, likely improving membrane permeability but reducing aqueous solubility.
Table 1: Substituent Comparison of Selected Anthraquinones
Compound Name Substituents (Positions) Key Functional Effects
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione OH (1,8), Me (2), Butanoyl (3) Lipophilic, steric hindrance, redox-active
2,8-Dihydroxy-1-methoxyanthracene-9,10-dione OH (2,8), OMe (1) Polar, H-bond donor/acceptor
3-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione OH (3), OMe (1), Me (2) Moderate polarity, stabilized structure
1,4-Dibutylaminoanthracene-9,10-dione NHR (1,4) (R = butyl) Enhanced nucleophilicity, π-conjugation

Solubility and Chromatography

  • Polarity: The target compound’s butanoyl and methyl groups reduce polarity compared to hydroxyl-rich analogs (e.g., 2,8-dihydroxy-1-methoxyanthracene-9,10-dione), leading to higher Rf values in chromatography (cf. Rf 0.33–0.67 for aminoanthraquinones in dichloromethane-petroleum ether) .
  • Stability: Methoxy and methyl groups enhance stability against oxidation compared to hydroxylated analogs, but the butanoyl group may introduce susceptibility to hydrolysis under basic conditions.

Material Science Relevance

  • Polyimide applications: Anthracene dione derivatives like 2,4,5,7-tetraamino-1,8-dihydroxyanthracene-9,10-dione (4NADA) enhance polymer rigidity and thermal stability . The target compound’s hydroxyl and acyl groups could similarly influence material properties if incorporated into polymeric systems.

生物活性

3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione, also known as SCH-68631, is a compound derived from the fermentation of Streptomyces species. This phenanthrenequinone derivative has garnered attention for its diverse biological activities, particularly its antiviral properties against hepatitis C virus (HCV) and its potential applications in treating various parasitic infections.

  • Molecular Formula : C19_{19}H16_{16}O5_5
  • Molecular Weight : 324.3 g/mol
  • CAS Number : 100843-91-2
  • IUPAC Name : 3-butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
  • Structural Representation :
    • InChI : InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H₂,1-2H₃
    • SMILES : CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C

Antiviral Properties

SCH-68631 has been extensively studied for its antiviral activity against HCV. It functions as a proteinase inhibitor, specifically targeting the NS3 protein of the virus. Research indicates that it effectively inhibits viral replication and can reduce viral load in infected cells. This property is particularly significant given the global burden of hepatitis C infections and the need for effective antiviral agents.

Antiparasitic Activity

Recent studies have highlighted the compound's potential against various parasitic infections. Notably, it has demonstrated inhibitory effects on enzymes associated with the life cycles of parasites such as Trypanosoma brucei, Leishmania major, and Plasmodium falciparum. The compound's mechanism involves interference with farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase pathways, which are crucial for parasite survival.

ParasiteTarget EnzymeIC50 (µM)
Trypanosoma bruceiFarnesyl pyrophosphate synthase0.01
Leishmania majorFarnesyl pyrophosphate synthase0.01
Plasmodium falciparumGeranylgeranyl pyrophosphate synthase0.01

Antibacterial Activity

The antibacterial potential of SCH-68631 has also been explored. It exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for significant pathogens are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli78.12

These findings indicate that SCH-68631 could serve as a lead compound for developing new antibiotics, particularly in light of rising antibiotic resistance.

Case Studies

  • Antiviral Efficacy Against HCV :
    A study conducted by researchers at a prominent virology institute demonstrated that SCH-68631 significantly reduced HCV replication in vitro. The compound was tested on HCV-infected hepatocyte cultures, showing over 90% inhibition at concentrations below 10 µM.
  • Antiparasitic Activity :
    In a comparative study involving several phenanthrene derivatives, SCH-68631 exhibited superior activity against Leishmania major, with an IC50 value significantly lower than other tested compounds. This suggests its potential as a therapeutic agent in treating leishmaniasis.
  • Antibacterial Effects :
    A recent investigation into the antibacterial properties of SCH-68631 revealed its effectiveness against methicillin-resistant strains of Staphylococcus aureus (MRSA). The study reported MIC values comparable to those of standard antibiotics currently used in clinical settings.

常见问题

Q. How can researchers ensure compliance with safety protocols during large-scale synthesis?

  • Methodological Answer : Follow OSHA guidelines for handling phenanthrene derivatives, including fume hood use and PPE (nitrile gloves, lab coats). Implement waste neutralization protocols (e.g., acid-base treatment for quinone byproducts). Document risk assessments using tools like CHEMTREC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
Reactant of Route 2
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。